molecular formula C21H18ClNO B4032802 5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride

5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride

Cat. No.: B4032802
M. Wt: 335.8 g/mol
InChI Key: FKYPKADNFKRZSS-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a furan ring fused to a tetrahydrobenzo[a]phenanthridine structure, and it is typically encountered in its hydrochloride salt form. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Scientific Research Applications

5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Phenanthridine is a nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes through intercalation . Examples of such dyes are ethidium bromide and propidium iodide .

Safety and Hazards

Phenanthridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Phenanthridine derivatives have been studied intensively due to their efficient DNA binding capability . After two decades of low interest, the discovery of phenanthridine alkaloids and new studies of antiparasitic/antitumor properties of phenanthridine derivatives resulted in a strong increase of the scientific interest about the turn of this century .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride typically involves multi-step organic synthesis. One common method involves the condensation of 2-tetralone with furfural in the presence of ammonium acetate . This reaction forms the core tetrahydrobenzo[a]phenanthridine structure, which is then further functionalized to introduce the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The tetrahydrobenzo[a]phenanthridine core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride stands out due to its unique combination of a furan ring and a tetrahydrobenzo[a]phenanthridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO.ClH/c1-2-7-15-14(6-1)11-12-18-20(15)16-8-3-4-9-17(16)21(22-18)19-10-5-13-23-19;/h1-2,5-7,10-13H,3-4,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYPKADNFKRZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Reactant of Route 2
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Reactant of Route 3
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Reactant of Route 4
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Reactant of Route 5
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride
Reactant of Route 6
5-(Furan-2-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride

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